
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine, also known as BIPM, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, and it has been reported to exhibit biological activity in various studies.
作用機序
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, one study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Another study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the activity of a protein called histone deacetylase 1 (HDAC1), which is involved in the regulation of gene expression. Further studies are needed to fully elucidate the mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine.
Biochemical and Physiological Effects:
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. For example, one study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine reduced inflammation in a mouse model of arthritis. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activity. However, there are also several limitations to consider. For example, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine may exhibit off-target effects, which could complicate data interpretation. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine may have limited solubility in aqueous solutions, which could affect its bioavailability and toxicity.
将来の方向性
There are several future directions for research on 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine. One area of interest is the elucidation of its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine in vivo, as well as its pharmacokinetic properties. Finally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine could be further optimized for specific applications, such as the treatment of cancer or inflammatory diseases, through the development of analogs with improved potency and selectivity.
合成法
The synthesis of 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported in several studies. One of the most common methods involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 4-methylphenylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent, such as dichloromethane or dimethylformamide, and yields 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine as a white solid after purification.
科学的研究の応用
4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit biological activity in several studies, making it a potential candidate for scientific research. One study found that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine inhibited the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study reported that 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine could inhibit the activity of a specific enzyme, which may have implications for the treatment of certain diseases. Additionally, 4-(5-Bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine has been reported to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-2-(4-methylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-11-2-4-12(5-3-11)14-10-19(6-7-20-14)15-17-8-13(16)9-18-15/h2-5,8-9,14H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFWUGOADVAODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)
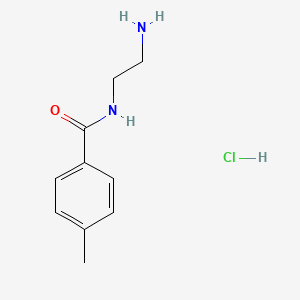
![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)
![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)
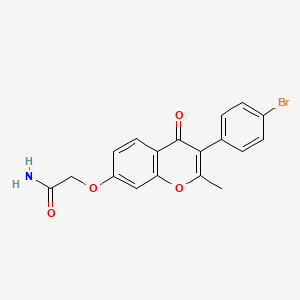
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-bromo-4-fluorophenyl)ethanone](/img/structure/B2594231.png)
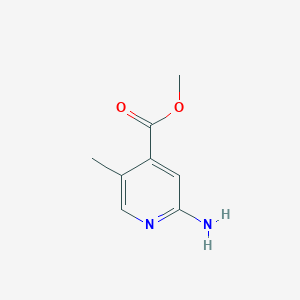
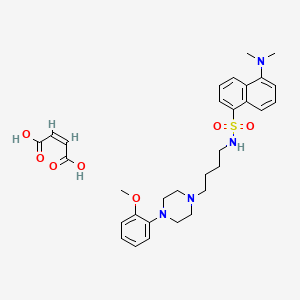
![4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594236.png)
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)
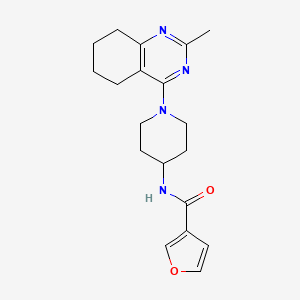
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
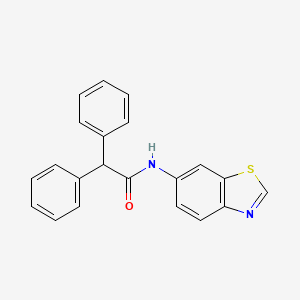
![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)